Loratadin-d4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

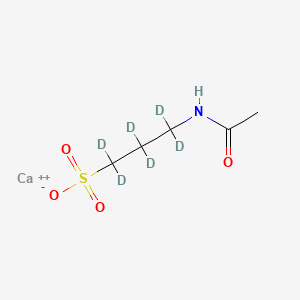

Loratadine-d4, also known as Loratidine-d4, is a stable isotope of Loratadine . It is used as an internal standard for the quantification of Loratadine . Loratadine is a non-sedating antihistamine that acts as a selective inverse agonist of peripheral histamine H1 receptors . It is used to treat allergy symptoms, including runny or stuffy nose, sneezing, watery eyes, and itching of the eyes, nose, or throat .

Synthesis Analysis

The synthesis of Loratadine-d4 involves complex processes. The determination of the crystal structure of the metastable form II of Loratadine was reported using a combination of low-resolution 3D electron diffraction data and density functional theory .Molecular Structure Analysis

The molecular structure of Loratadine-d4 is similar to that of Loratadine, with the difference being the presence of deuterium . The crystal structure of Loratadine was determined using 3D electron diffraction data and density functional theory .Chemical Reactions Analysis

Loratadine-d4, like Loratadine, acts as a selective inverse agonist of peripheral histamine H1 receptors . It has been shown to inhibit the release of leukotriene C4 and histamine from rodent mast cells .Physical and Chemical Properties Analysis

Loratadine-d4 shares similar physical and chemical properties with Loratadine. Metastable polymorphs of Loratadine typically display higher solubility than their thermodynamically stable counterparts, while having dissimilar mechanical and biopharmaceutical properties .Wissenschaftliche Forschungsanwendungen

Pharmazeutische Anwendungen

Loratadin ist ein Antihistaminikum, das häufig zur Linderung von Allergiesymptomen eingesetzt wird {svg_1} {svg_2}. Es weist eine hohe Permeabilität, aber eine geringe Löslichkeit unter physiologischen Bedingungen auf {svg_3} {svg_4}. Um das Problem der geringen Löslichkeit zu überwinden, synthetisierten und charakterisierten Wissenschaftler zwei Loratadin-Mehrkomponenten-Kristallphasen mit Oxalsäure {svg_5} {svg_6}. Dabei handelt es sich um ein 1:1 Lor-Oxa-Konjugat-Säure-Base (CAB)-Kokristall (Lor-Oxa CAB) und ein 2:1 Lor-Oxa-Kokristall-Monohydrat (Lor-Oxa Hydrat) {svg_7} {svg_8}. Beide Kokristalle zeigten eine verbesserte Löslichkeit und intrinsische Auflösung (IDR) im Vergleich zu Lor und eine ausreichende physikalische Stabilität {svg_9} {svg_10}. Die intrinsische Auflösung von Lor-Oxa CAB ist 95-mal so hoch wie die von Lor, was es zu einem vielversprechenden Kandidaten für die Entwicklung von Tablettenformulierungen macht {svg_11} {svg_12}.

Antineoplastische Wirkungen bei Lungenkrebs

Loratadin wurde mit einer verbesserten Prognose in Verbindung gebracht und übt antineoplastische Wirkungen über apoptotische und pyroptotische Interaktionen bei Lungenkrebs aus {svg_13}. Diese Studie liefert wertvolle Erkenntnisse, die die therapeutischen Möglichkeiten erweitern und zur Entwicklung neuer Strategien für Lungenkrebspatienten beitragen können {svg_14}.

Wirkmechanismus

Target of Action

Loratadine-d4 primarily targets the H1 histamine receptors . These receptors play a crucial role in allergic reactions. When allergies occur, histamine is released and binds to these receptors, causing symptoms such as sneezing, itching, and inflammation .

Mode of Action

Loratadine-d4 acts as a selective inverse agonist for peripheral histamine H1-receptors . It intervenes by blocking the binding of histamine to these receptors, effectively halting the allergic reaction . This interaction with its targets results in the alleviation of allergy symptoms .

Biochemical Pathways

Loratadine-d4 affects the histamine-mediated allergic response pathway . By blocking the H1 histamine receptors, it prevents the activation of this pathway, thereby reducing the release of pro-inflammatory cytokines and chemokines . This leads to a decrease in the downstream effects of the allergic response, such as inflammation and the associated symptoms .

Pharmacokinetics

Loratadine-d4 exhibits almost 100% bioavailability when administered orally . It is extensively metabolized in the liver via CYP2D6- and 3A4-mediated pathways . The elimination half-life of loratadine-d4 is approximately 8 hours, while its active metabolite, desloratadine, has a half-life of 27 hours . About 40% of the drug is excreted as conjugated metabolites into urine, with a similar amount excreted into the feces .

Zukünftige Richtungen

The future directions of Loratadine-d4 are likely to be influenced by the ongoing research and development in the field of antihistamines. As a stable isotope of Loratadine, Loratadine-d4 could be used in various research studies to better understand the pharmacokinetics and pharmacodynamics of Loratadine .

Biochemische Analyse

Biochemical Properties

Loratadine-d4 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . The kinetic analysis of Loratadine-d4 metabolism involves measuring the disappearance rate of the parent compound (Loratadine-d4) and the production rate of its major metabolite .

Cellular Effects

The effects of Loratadine-d4 on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Loratadine-d4 exerts its effects at the molecular level. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of Loratadine-d4 in laboratory settings change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Loratadine-d4 vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Loratadine-d4 is involved in various metabolic pathways. It interacts with enzymes or cofactors and can also affect metabolic flux or metabolite levels .

Transport and Distribution

Loratadine-d4 is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Loratadine-d4 and any effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

| 1. Design of the Synthesis Pathway: The synthesis pathway for Loratadine-d4 involves the introduction of four deuterium atoms into the Loratadine molecule. This can be achieved through a series of reactions that involve the use of deuterated reagents. The general approach involves the synthesis of a deuterated intermediate, which is then used in a subsequent reaction to form the final product. 2. Starting Materials: - Loratadine - Deuterated reagents such as deuterated acetic anhydride (D6-Ac2O), deuterated methanol (CD3OD), and deuterated hydrogen gas (D2) 3. Reaction: Step 1: Synthesis of Loratadine-d4 intermediate - Loratadine is reacted with deuterated acetic anhydride (D6-Ac2O) and deuterated methanol (CD3OD) in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) to form the deuterated intermediate. - The reaction is carried out under reflux conditions for several hours to ensure complete conversion of the starting materials. - The deuterated intermediate is then purified by column chromatography to remove any impurities. Step 2: Reduction of intermediate to form Loratadine-d4 - The deuterated intermediate is then reacted with deuterated hydrogen gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) to form Loratadine-d4. - The reaction is carried out under high pressure and high temperature conditions to ensure complete reduction of the intermediate. - The final product is then purified by recrystallization to obtain pure Loratadine-d4. Overall, the synthesis pathway for Loratadine-d4 involves the use of deuterated reagents to introduce four deuterium atoms into the Loratadine molecule. The process involves the synthesis of a deuterated intermediate, which is then reduced to form the final product. The use of deuterated reagents ensures that the deuterium atoms are incorporated into the molecule in a specific manner, resulting in a highly pure and specific product. | |

CAS-Nummer |

381727-27-1 |

Molekularformel |

C22H19D4ClN2O2 |

Molekulargewicht |

386.91 |

Reinheit |

98% by HPLC; 98% atom D |

Verwandte CAS-Nummern |

79794-75-5 (unlabelled) |

Synonyme |

4-(8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylic Acid-d5, Ethyl Ester |

Tag |

Loratadine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.